![molecular formula C19H20N6O B10989448 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10989448.png)
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-{5-[2-(1H-INDOL-3-YL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a combination of indole, triazole, and pyrrole moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(1H-INDOL-3-YL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The indole moiety can be synthesized through Fischer indole synthesis, while the triazole ring is often formed via a cyclization reaction involving hydrazine and an appropriate alkyne. The pyrrole ring can be synthesized using the Paal-Knorr synthesis.
A common method for coupling these components involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . This reagent reacts with carboxylic acids to produce an activated acylating agent, which then reacts with amines to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(1H-INDOL-3-YL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and pyrrole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction can yield the corresponding amine derivatives.
Scientific Research Applications
N-{5-[2-(1H-INDOL-3-YL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5-[2-(1H-INDOL-3-YL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. The pyrrole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-{5-[2-(1H-INDOL-3-YL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of indole, triazole, and pyrrole moieties, which confer a diverse range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H20N6O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C19H20N6O/c26-18(9-12-25-10-3-4-11-25)22-19-21-17(23-24-19)8-7-14-13-20-16-6-2-1-5-15(14)16/h1-6,10-11,13,20H,7-9,12H2,(H2,21,22,23,24,26) |
InChI Key |
OZTXNSJIAQFFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)CCN4C=CC=C4 |
Origin of Product |
United States |
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